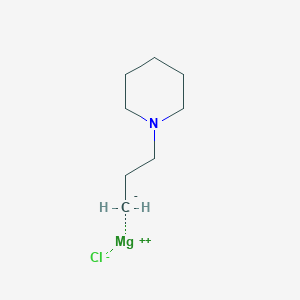
1,1,1,3-Tetrachloro-2,2-difluoropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3-Tetrachloro-2,2-difluoropropane is an organochlorine compound with the molecular formula C3H2Cl4F2. It is a halogenated hydrocarbon that contains both chlorine and fluorine atoms. This compound is known for its use in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrachloro-2,2-difluoropropane can be synthesized through the halogenation of 2,2-difluoropropane. The process involves the introduction of chlorine atoms into the molecular structure of 2,2-difluoropropane under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of chlorine and fluorine gases. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
1,1,1,3-Tetrachloro-2,2-difluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more highly oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out in the presence of a catalyst.
Reduction Reactions: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include various halogenated derivatives depending on the substituents introduced.
Reduction Reactions: Products include less halogenated hydrocarbons.
Oxidation Reactions: Products include more highly oxidized compounds such as carboxylic acids or ketones.
科学的研究の応用
1,1,1,3-Tetrachloro-2,2-difluoropropane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a precursor for the synthesis of medicinal compounds.
Industry: Employed in the production of specialty chemicals and as an intermediate in the manufacture of other halogenated compounds.
作用機序
The mechanism of action of 1,1,1,3-tetrachloro-2,2-difluoropropane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and alter their activity, leading to various biochemical effects. The pathways involved in its mechanism of action include halogenation and dehalogenation reactions, which can modify the structure and function of biomolecules.
類似化合物との比較
Similar Compounds
- 1,1,1,2-Tetrachloro-2,2-difluoroethane
- 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane
- 1,1,2,2-Tetrachloro-1,2-difluoroethane
Uniqueness
1,1,1,3-Tetrachloro-2,2-difluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and physical properties, making it suitable for specific industrial and research applications.
特性
CAS番号 |
677-54-3 |
|---|---|
分子式 |
C3H2Cl4F2 |
分子量 |
217.9 g/mol |
IUPAC名 |
1,1,1,3-tetrachloro-2,2-difluoropropane |
InChI |
InChI=1S/C3H2Cl4F2/c4-1-2(8,9)3(5,6)7/h1H2 |
InChIキー |
NNLZQOYNHXZPIM-UHFFFAOYSA-N |
正規SMILES |
C(C(C(Cl)(Cl)Cl)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


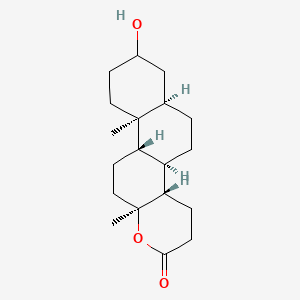
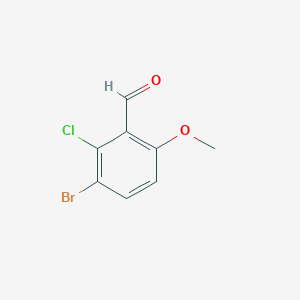
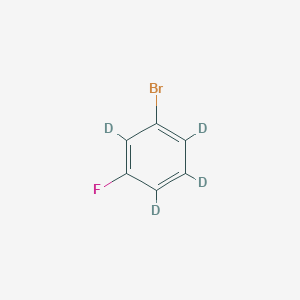
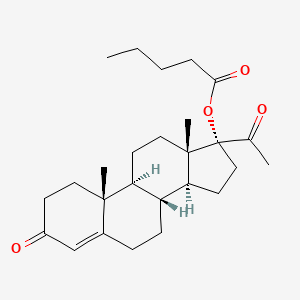
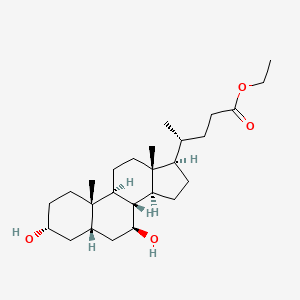
![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
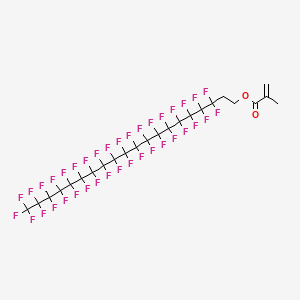
![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)
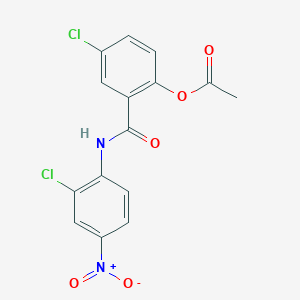
![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)
![[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate](/img/structure/B15289783.png)

